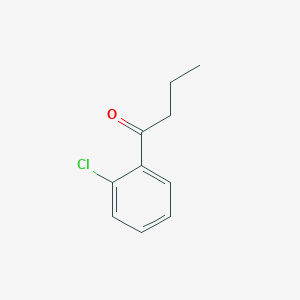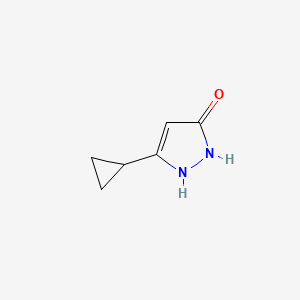
Acide 9H-carbazole-2-carboxylique
Vue d'ensemble
Description
9H-Carbazole-2-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of carbazole, which is known for its versatile biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics. The structure of 9H-Carbazole-2-carboxylic acid consists of a carbazole moiety with a carboxylic acid group attached to the second position of the carbazole ring.
Applications De Recherche Scientifique
9H-Carbazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound exhibits biological activities such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of materials for organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.
Mécanisme D'action
Target of Action
9H-Carbazole-2-carboxylic acid, a derivative of carbazole, primarily targets ferredoxin CarAc and the terminal oxygenase component of carbazole . These targets play a crucial role in the metabolic pathways of various organisms, including Pseudomonas resinovorans and Janthinobacterium sp .
Mode of Action
Carbazole derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Biochemical Pathways
Carbazole derivatives, including 9H-Carbazole-2-carboxylic acid, are involved in various biochemical pathways related to diabetes . They have been shown to reduce oxidative stress and modulate carbohydrate metabolism . In addition, they have been found to be transformed by biphenyl-utilizing bacteria into hydroxylated 9H-carbazole metabolites .
Pharmacokinetics
The compound’s molecular weight of 25523 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 9H-Carbazole-2-carboxylic acid are largely dependent on its interaction with its targets. As a carbazole derivative, it has been associated with a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects could potentially contribute to its therapeutic potential in conditions such as diabetes .
Action Environment
The action, efficacy, and stability of 9H-Carbazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of hydroxylated 9H-carbazole metabolites . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Analyse Biochimique
Biochemical Properties
9H-Carbazole-2-carboxylic acid, like other carbazole derivatives, is known for its important photochemical and thermal stability and good hole-transport ability
Cellular Effects
Carbazole derivatives have been shown to have a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .
Molecular Mechanism
Carbazole-based compounds are known for their excellent charge transport ability . This suggests that 9H-Carbazole-2-carboxylic acid may exert its effects at the molecular level through interactions with biomolecules and changes in gene expression.
Metabolic Pathways
It is known that carbazole and its derivatives can be metabolized via angular dioxygenase attack followed by meta-ring cleavage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxylic acid typically involves the functionalization of the carbazole ring. One common method is the palladium-catalyzed Larock indole synthesis, which can be used to construct the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to form the key carbazole unit . Another method involves the direct bromination of the carbazole group with N-Bromo succinimide (NBS), followed by further functionalization .
Industrial Production Methods: Industrial production of 9H-Carbazole-2-carboxylic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the carbazole ring, leading to different derivatives.
Substitution: Electrophilic substitution reactions readily occur on the carbazole ring due to the delocalized π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of 9H-Carbazole-2-carboxylic acid, which may have distinct properties and applications .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound, which lacks the carboxylic acid group.
9H-Fluorene: A structurally related compound with similar aromatic properties.
Dibenzothiophene: Another heterocyclic compound with comparable chemical behavior.
Uniqueness: 9H-Carbazole-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This functional group also contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
9H-carbazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLDNRYSKNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550614 | |
| Record name | 9H-Carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51094-28-1 | |
| Record name | 9H-Carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)

![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)





